molecular formula C10H9NO2 B1221865 3-hydroxy-2-methylquinolin-4(1H)-one CAS No. 34497-54-6

3-hydroxy-2-methylquinolin-4(1H)-one

Cat. No. B1221865
CAS RN: 34497-54-6
M. Wt: 175.18 g/mol
InChI Key: FSCXZVPPDJYLDD-UHFFFAOYSA-N
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Description

"3-hydroxy-2-methylquinolin-4(1H)-one" is a compound of significant interest due to its structural and functional properties, which have implications in various fields of chemical and pharmaceutical research. The compound belongs to the quinolinone family, known for their biological importance and chemical versatility.

Synthesis Analysis

The synthesis of "3-hydroxy-2-methylquinolin-4(1H)-one" derivatives has been explored through various methods. One notable approach is the one-pot synthesis from N-phenylacetoacetamide derivatives, involving α-hydroxylation mediated by PhI(OCOCF3)2 followed by H2SO4-promoted intramolecular condensation (Yuan et al., 2013). Another method includes the reaction of 2-methyl-3,1-benzoxazin-4-one with active methylene compounds under basic conditions, leading to cyclization and formation of 3-substituted 4-hydroxyquinolin-2(1H)-ones (Detsi et al., 1996).

Molecular Structure Analysis

The molecular structure of "3-hydroxy-2-methylquinolin-4(1H)-one" derivatives has been studied through various spectroscopic and computational methods. An example includes the synthesis and structural analysis of a novel derivative, which was characterized using X-ray crystallography and density functional theory (DFT) methods to elucidate its geometry, electronic structure, and reactivity (Fatma et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and functionalization of "3-hydroxy-2-methylquinolin-4(1H)-one" have been explored in various studies. For instance, the switchable synthesis of dihydroquinolin-2(1H)-one derivatives via hydride transfer/N-dealkylation/N-acylation demonstrates the compound's versatility in undergoing redox-neutral transformations (Yang et al., 2020).

Scientific Research Applications

Synthesis and Anticancer Activity

3-Hydroxy-2-methylquinolin-4(1H)-one is involved in the synthesis of novel compounds with potential anticancer activity. For example, Talaat et al. (2022) explored the reduction of 3-nitro-4-hydroxy-1-methylquinolin-2(1H)-one to produce a novel 3-amino-4-hydroxyquinolinone derivative. These derivatives were found to have strong antiproliferative effects against HepG-2 and MCF-7 cell lines, indicating potential anticancer applications (Talaat, Abass, Hassanin, & Abdel-Kader, 2022).

Green Synthesis Protocols

Yadav, Vagh, and Jeong (2020) developed an eco-friendly protocol for synthesizing novel 3-hydroxy-2-methylquinolin-4(1H)-one derivatives. This approach emphasizes operational simplicity, short reaction times, and environmental friendliness, using water as a solvent. Such methods highlight the compound's role in facilitating greener chemical processes (Yadav, Vagh, & Jeong, 2020).

Aerobic Biodegradation

Sutton et al. (1996) explored the aerobic biodegradation of 4-methylquinoline, a related compound, by a soil bacterium. This research is significant for understanding the environmental impact and degradation pathways of quinoline derivatives, including 3-hydroxy-2-methylquinolin-4(1H)-one (Sutton, Pfaller, Shann, Warshawsky, Kinkle, & Vestal, 1996).

Synthesis of Hybrid Compounds for Pharmaceutical Applications

Toan et al. (2020) synthesized 2-amino-6-aryl-4-(4′-hydroxy-N-methylquinolin-2′-on-3′-yl)pyrimidines, derivatives of 3-hydroxy-2-methylquinolin-4(1H)-one, and evaluated their cytotoxicity against cancer cell lines. This research demonstrates the compound's utility in creating novel pharmaceutical agents (Toan, Thanh, Truong, & Van, 2020).

properties

IUPAC Name

3-hydroxy-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-9(12)10(13)7-4-2-3-5-8(7)11-6/h2-5,12H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCXZVPPDJYLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331550
Record name 3-hydroxy-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-2-methylquinolin-4(1H)-one

CAS RN

34497-54-6
Record name 3-hydroxy-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does dioxygen reach the active site of 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase?

A: While X-ray crystallography provides a static snapshot of the enzyme-substrate complex, molecular dynamics simulations offer a dynamic view of dioxygen movement. Research using random-acceleration molecular dynamics (RAMD) simulations [] suggests that dioxygen might utilize multiple pathways and binding pockets to reach the active site of 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase. This challenges the previously held notion of a single, defined route based on the static crystal structure. The simulations revealed that dioxygen could enter and exit the enzyme through various gates distributed across its surface, interacting with multiple binding pockets along the way. This highlights the importance of considering protein flexibility and dynamics in understanding substrate access and enzyme function.

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